(2E)-6-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-2-[(4-methoxyphenyl)methylidene]-4H-1,4-benzothiazin-3-one
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Overview
Description
(2E)-6-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-2-[(4-methoxyphenyl)methylidene]-4H-1,4-benzothiazin-3-one is a complex organic compound that belongs to the class of benzothiazinones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-6-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-2-[(4-methoxyphenyl)methylidene]-4H-1,4-benzothiazin-3-one typically involves multi-step organic reactions. The starting materials often include isoquinoline derivatives, methoxybenzaldehyde, and benzothiazinone precursors. The reaction conditions may involve:
Condensation reactions: To form the methoxyphenylmethylidene moiety.
Cyclization reactions: To construct the benzothiazinone ring.
Purification steps: Such as recrystallization or chromatography to isolate the final product.
Industrial Production Methods
Industrial production of such compounds may involve:
Batch reactors: For controlled synthesis.
Continuous flow reactors: For large-scale production.
Optimization of reaction conditions: To maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2E)-6-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-2-[(4-methoxyphenyl)methylidene]-4H-1,4-benzothiazin-3-one can undergo various chemical reactions, including:
Oxidation: To form oxidized derivatives.
Reduction: To reduce specific functional groups.
Substitution: To introduce different substituents on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: May yield quinone derivatives.
Reduction: May yield reduced isoquinoline or benzothiazinone derivatives.
Substitution: May yield various substituted benzothiazinones.
Scientific Research Applications
Chemistry
Synthesis of novel compounds: Used as intermediates in the synthesis of other complex molecules.
Study of reaction mechanisms: To understand the behavior of benzothiazinones under different conditions.
Biology
Biological assays: To evaluate the biological activity of the compound.
Drug discovery: Potential lead compound for developing new pharmaceuticals.
Medicine
Antimicrobial activity: Potential use as an antimicrobial agent.
Anti-inflammatory properties: Investigated for its anti-inflammatory effects.
Industry
Material science: Used in the development of new materials with specific properties.
Catalysis: Potential use as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of (2E)-6-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-2-[(4-methoxyphenyl)methylidene]-4H-1,4-benzothiazin-3-one involves:
Molecular targets: Such as enzymes or receptors in biological systems.
Pathways involved: May include inhibition of specific enzymes or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Benzothiazinone derivatives: Compounds with similar core structures.
Isoquinoline derivatives: Compounds with similar isoquinoline moieties.
Uniqueness
Structural uniqueness: The specific combination of functional groups and ring systems.
Biological activity: Unique biological properties compared to other similar compounds.
This article provides a comprehensive overview of (2E)-6-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-2-[(4-methoxyphenyl)methylidene]-4H-1,4-benzothiazin-3-one based on general knowledge of similar compounds. For more specific information, further research and experimental data would be required.
Properties
Molecular Formula |
C26H22N2O3S |
---|---|
Molecular Weight |
442.5 g/mol |
IUPAC Name |
(2E)-6-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-2-[(4-methoxyphenyl)methylidene]-4H-1,4-benzothiazin-3-one |
InChI |
InChI=1S/C26H22N2O3S/c1-31-21-9-6-17(7-10-21)14-24-25(29)27-22-15-19(8-11-23(22)32-24)26(30)28-13-12-18-4-2-3-5-20(18)16-28/h2-11,14-15H,12-13,16H2,1H3,(H,27,29)/b24-14+ |
InChI Key |
CFGMNBVSMGXJIC-ZVHZXABRSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/2\C(=O)NC3=C(S2)C=CC(=C3)C(=O)N4CCC5=CC=CC=C5C4 |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)NC3=C(S2)C=CC(=C3)C(=O)N4CCC5=CC=CC=C5C4 |
Origin of Product |
United States |
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